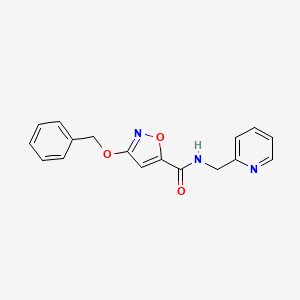

3-(benzyloxy)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Description

3-(Benzyloxy)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic small molecule featuring an isoxazole core substituted at the 3-position with a benzyloxy group and at the 5-position with a carboxamide moiety linked to a pyridin-2-ylmethyl substituent. This compound is of interest in medicinal chemistry due to the structural versatility of isoxazole-based scaffolds, which are often employed in drug discovery for their metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-phenylmethoxy-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(19-11-14-8-4-5-9-18-14)15-10-16(20-23-15)22-12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQAVPFKXVTAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multiple steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.

Attachment of Pyridin-2-ylmethyl Group: This step may involve a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is attached to the isoxazole ring.

Formation of Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : The introduction of bulky aromatic groups (e.g., naphthyl, benzofuran-2-yl) at the 3-position of isoxazole yields moderate to good synthetic efficiency (50–52%). However, the indol-3-yl substituent (compound 20 ) results in a significantly lower yield (24%), likely due to steric hindrance or reactivity challenges during cyclization.

- Physical State : Crystalline solids (e.g., compound 15 ) are associated with glucosyl and naphthyl substituents, while benzofuran- and indole-containing analogues remain as oils, suggesting differences in molecular packing or solubility.

- Biological Relevance : While the target compound lacks explicit pharmacological data, the glucosylated analogues (e.g., 15 , 16 ) are designed for enhanced bioavailability, leveraging carbohydrate moieties to improve water solubility.

Electronic and Steric Comparisons

- Pyridine vs. Thiazole: Replacing the pyridin-2-ylmethyl group (target compound) with a thiazol-2-yl group (compound in) alters electronic properties.

- Benzyloxy vs. Aryl Substituents : The benzyloxy group in the target compound provides moderate steric bulk and lipophilicity compared to the naphthyl or benzofuran groups in compounds 15 and 16 , which may influence membrane permeability.

Spectroscopic and Analytical Data

- NMR Trends : For glucosylated analogues (e.g., 15 ), $ ^1H $ NMR spectra show characteristic signals for acetylated glucosyl protons (δ 1.8–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The target compound’s pyridin-2-ylmethyl group would likely exhibit distinct proton signals near δ 8.0–8.5 ppm for the pyridine ring.

- Elemental Analysis : Glucosylated derivatives (e.g., 15 ) report calculated vs. observed C, H, N percentages with <0.5% deviation, confirming high purity.

Biological Activity

3-(Benzyloxy)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound belonging to the isoxazole derivatives family. Its unique structure combines a benzyloxy group, a pyridin-2-ylmethyl moiety, and a carboxamide functional group, which may confer specific biological activities. This article examines its biological activity, synthesis, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

- Formation of Isoxazole Ring : Achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

- Introduction of Benzyloxy Group : Conducted through etherification using benzyl alcohol and a suitable base.

- Attachment of Pyridin-2-ylmethyl Group : Typically involves nucleophilic substitution.

- Formation of Carboxamide Group : Accomplished through amidation with an appropriate amine.

These steps yield a compound that is structurally distinct from other isoxazole derivatives, potentially leading to unique biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological responses, including antimicrobial and anticancer effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of isoxazole derivatives in various therapeutic contexts:

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide | Different position of pyridinyl group | Potentially different bioactivity |

| 3-(Methoxy)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide | Methoxy instead of benzyloxy | Varying potency against biological targets |

| 3-(Benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole | Additional thiazole ring | Diverse biological properties |

This comparison highlights how structural variations can influence biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.